(6,7-Dihydro-5H-pyrrolo[1,2-A]imidazol-5-YL)-methanol
Overview
Description
“(6,7-Dihydro-5H-pyrrolo[1,2-A]imidazol-5-YL)-methanol” is a chemical compound with the molecular formula C6H8N2. The molecule adopts an envelope conformation of the pyrrolidine ring, which might help for the relief torsion tension . This fused ring system provides protection of the α-C atom (attached to the non-bridging N atom of the imidazole ring), which provides stability that is of interest with respect to electrochemical properties as electrolytes for fuel cells and batteries, and electrodeposition .
Molecular Structure Analysis
The crystal structure of this compound at 100 K has monoclinic (P21/n) symmetry . The crystal cohesion is achieved by C—H⋯N hydrogen bonds .
Scientific Research Applications
1. Epigenetic Drug Targeting in Cancer Treatment The compound has been identified as a potential inhibitor for WDR5, a chromatin-regulatory scaffold protein overexpressed in various cancers, making it a promising epigenetic drug target for the treatment of mixed-lineage leukemia .
Antimicrobial and Antifungal Activities
Research indicates that derivatives of this class of heterocycles exhibit significant antimicrobial and antifungal activities, which are priorities for their application in medicine .
Antibacterial, Antifungal, and Antiviral Activities
Pyrrolo[1,2-a]imidazole derivatives have shown to possess antibacterial, antifungal, and antiviral activities, highlighting their potential as broad-spectrum agents against various pathogens .
Kinase Inhibition
Some studies suggest that these compounds may have activity on kinase inhibition, which is crucial in regulating cellular functions and could be beneficial in treating diseases related to kinase dysregulation .
Structural Analysis for Drug Design
The crystal structure of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole has been determined, which can aid in the design of new drugs due to its specific conformation that might help relieve torsion tension .
6. Synthesis of Derivatives for Therapeutic Applications The compound can be synthesized and modified to produce various derivatives that could be tailored for specific therapeutic applications, such as targeting different types of cancer or infectious diseases .
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit inhibitory activity against receptor-interacting protein kinase 1 (ripk1) .
Mode of Action
It’s known that the molecule adopts an envelope conformation of the pyrrolidine ring, which might help for the relief torsion tension . This conformation and the protection of the -C atom (attached to the non-bridging N atom of the imidazole ring) provide stability that is of interest with respect to electrochemical properties .
Biochemical Pathways
It’s worth noting that similar compounds have been used as potent necroptosis inhibitors , suggesting potential involvement in pathways related to cell death and survival.
Result of Action
Similar compounds have shown potent anti-necroptotic activity in both human and mouse cellular assays , suggesting that this compound may have similar effects.
Action Environment
It’s known that the compound provides stability of interest with respect to electrochemical properties as electrolytes for fuel cells and batteries, and electrodeposition .
properties
IUPAC Name |
6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-5-ylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c10-5-6-1-2-7-8-3-4-9(6)7/h3-4,6,10H,1-2,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVRFCMKWUJAVNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC=CN2C1CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6,7-Dihydro-5H-pyrrolo[1,2-A]imidazol-5-YL)-methanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.